molecular formula C11H9FN2O2 B6385524 5-(2-Fluoro-3-methoxyphenyl)pyrimidin-2(1H)-one CAS No. 1111113-21-3

5-(2-Fluoro-3-methoxyphenyl)pyrimidin-2(1H)-one

Cat. No.: B6385524
CAS No.: 1111113-21-3
M. Wt: 220.20 g/mol
InChI Key: LKRZYTYDJCAZCU-UHFFFAOYSA-N
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Description

5-(2-Fluoro-3-methoxyphenyl)pyrimidin-2(1H)-one is a chemical compound that belongs to the class of pyrimidinones It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluoro-3-methoxyphenyl)pyrimidin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-3-methoxyaniline and ethyl acetoacetate.

    Cyclization Reaction: The aniline derivative undergoes a cyclization reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the pyrimidinone ring.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the cyclization reaction efficiently.

    Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom.

    Oxidation Reactions: It can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The compound can be reduced under specific conditions to yield reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidized Products: Oxidized forms of the compound with different functional groups.

    Reduced Products: Reduced derivatives with altered functional groups.

Scientific Research Applications

5-(2-Fluoro-3-methoxyphenyl)pyrimidin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-3-methoxyphenyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    5-(2-Fluorophenyl)pyrimidin-2(1H)-one: Lacks the methoxy group, leading to different chemical properties.

    5-(3-Methoxyphenyl)pyrimidin-2(1H)-one: Lacks the fluorine atom, affecting its reactivity and interactions.

    5-(2-Fluoro-3-methylphenyl)pyrimidin-2(1H)-one: Contains a methyl group instead of a methoxy group, altering its chemical behavior.

Uniqueness: The presence of both the fluorine atom and the methoxy group in 5-(2-Fluoro-3-methoxyphenyl)pyrimidin-2(1H)-one makes it unique, providing distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

5-(2-fluoro-3-methoxyphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-16-9-4-2-3-8(10(9)12)7-5-13-11(15)14-6-7/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRZYTYDJCAZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686819
Record name 5-(2-Fluoro-3-methoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111113-21-3
Record name 5-(2-Fluoro-3-methoxyphenyl)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111113-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Fluoro-3-methoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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